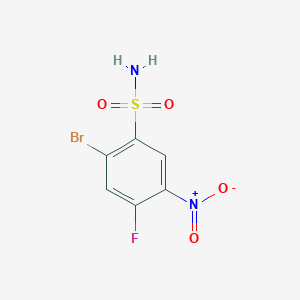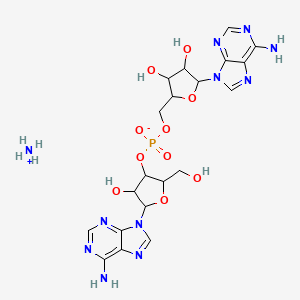![molecular formula C21H16N2O2S B12071844 5-Tosyl-5,6-dihydroindolo[2,3-b]indole](/img/structure/B12071844.png)
5-Tosyl-5,6-dihydroindolo[2,3-b]indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Tosyl-5,6-dihydroindolo[2,3-b]indole is a chemical compound with the molecular formula C21H16N2O2S It is a derivative of indole, a heterocyclic aromatic organic compound The compound is characterized by the presence of a tosyl group (a sulfonyl functional group derived from toluenesulfonic acid) attached to the indole structure
Vorbereitungsmethoden
The synthesis of 5-Tosyl-5,6-dihydroindolo[2,3-b]indole typically involves a multi-step process. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with the preparation of the indole core.
Functionalization: The indole core is then functionalized with a tosyl group. This step often involves the use of tosyl chloride (TsCl) in the presence of a base such as pyridine.
Cyclization: The functionalized intermediate undergoes cyclization to form the final product, this compound.
Industrial production methods for this compound may involve optimization of reaction conditions to improve yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
5-Tosyl-5,6-dihydroindolo[2,3-b]indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
5-Tosyl-5,6-dihydroindolo[2,3-b]indole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding. Its interactions with biological molecules can provide insights into biochemical processes.
Medicine: Research into potential therapeutic applications includes its use as a precursor for drug development. Its structure may be modified to enhance biological activity and selectivity.
Industry: The compound’s properties make it suitable for use in the development of new materials, such as polymers and dyes.
Wirkmechanismus
The mechanism of action of 5-Tosyl-5,6-dihydroindolo[2,3-b]indole involves its interaction with molecular targets such as enzymes and receptors. The tosyl group can act as a leaving group in biochemical reactions, facilitating the formation of covalent bonds with target molecules. This interaction can inhibit enzyme activity or alter receptor function, leading to various biological effects. The specific pathways involved depend on the target and the context of the research.
Vergleich Mit ähnlichen Verbindungen
5-Tosyl-5,6-dihydroindolo[2,3-b]indole can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
5,10-Dihydroindolo[3,2-b]indoles:
The uniqueness of this compound lies in its tosyl group, which provides distinct chemical reactivity and potential for diverse applications in research and industry.
Eigenschaften
Molekularformel |
C21H16N2O2S |
|---|---|
Molekulargewicht |
360.4 g/mol |
IUPAC-Name |
5-(4-methylphenyl)sulfonyl-6H-indolo[2,3-b]indole |
InChI |
InChI=1S/C21H16N2O2S/c1-14-10-12-15(13-11-14)26(24,25)23-19-9-5-3-7-17(19)20-16-6-2-4-8-18(16)22-21(20)23/h2-13,22H,1H3 |
InChI-Schlüssel |
VTYVWGQYLVAKQO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3C4=C2NC5=CC=CC=C54 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-[2-(3,3-Difluoro-pyrrolidin-1-yl)-ethyl]-phenylamine](/img/structure/B12071805.png)

![(3Z,5E,7Z,11Z,13Z,15Z)-20-[(1R)-1-[(2S,3R,4R,5S,6R)-5-[(2S,4S,5S,6R)-5-[(2S,4R,5R,6R)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-2,4-dihydroxy-3-methoxy-6-(3-methoxypropyl)-5-methyloxan-2-yl]ethyl]-10-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-5-methoxy-6-methyloxan-2-yl]oxy-17-hydroxy-5,18-dimethoxy-3,7,9,11,13,15-hexamethyl-1-oxacycloicosa-3,5,7,11,13,15-hexaen-2-one](/img/structure/B12071814.png)
![[(2R,3S,5R)-3-Hydroxy-5-[2-isobutyramido-6-oxo-1H-purin-9(6H)-yl]tetrahydrofuran-2-yl]methyl Benzoate](/img/structure/B12071820.png)





